molecular formula C25H38N2O5 B1466436 (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt CAS No. 81806-47-5

(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt

Cat. No.: B1466436
CAS No.: 81806-47-5
M. Wt: 446.6 g/mol
InChI Key: JDCOIVWZVLTVNM-ACMTZBLWSA-N
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Description

The compound “(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt” is a chiral pyrrolidine derivative featuring:

  • Benzyloxycarbonyl (Z) protecting group: Provides stability under acidic conditions and is removable via hydrogenolysis .
  • 4-Hydroxy and 2-carboxylic acid substituents: Positions critical for stereochemical and functional reactivity in peptide synthesis or catalysis.
  • Dicyclohexylammonium counterion: Enhances crystallinity and modifies solubility properties compared to the free acid form .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5.C12H23N/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10-11,15H,6-8H2,(H,16,17);11-13H,1-10H2/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCOIVWZVLTVNM-ACMTZBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81806-47-5
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81806-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt, commonly referred to as Cbz-cis-Hyp-OH, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a pyrrolidine ring with hydroxyl and carboxylic acid functional groups, positions it as a potential candidate for various biological applications, particularly in the fields of cancer therapy and enzyme inhibition.

  • Molecular Formula : C13H15NO5
  • Molecular Weight : 265.26 g/mol
  • CAS Number : 13504-86-4
  • Boiling Point : 486.9 °C (760 mm Hg)
  • Flash Point : 248.3 °C

The biological activity of (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell cycle progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

In Vitro Studies

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives of this compound exhibited significant HDAC inhibitory activity, leading to growth inhibition in various cancer cell lines .
    • The compounds were evaluated for their potency against HDAC enzymes using cell viability assays and showed promising results.
  • Cell Cycle Arrest :
    • Further investigations revealed that treatment with (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine resulted in G1 phase arrest in cancer cells, indicating its potential role in modulating cell cycle dynamics .

Case Studies

  • Case Study 1 : A series of analogs derived from (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine were synthesized and tested against breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, correlating with increased HDAC inhibition.
  • Case Study 2 : In a comparative study of various pyrrolidine derivatives, (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine was found to be one of the most effective compounds in inducing apoptosis through the activation of caspase pathways.

Table: Summary of Biological Activities

Biological ActivityAssay TypeResult
HDAC InhibitionCell Viability AssaySignificant inhibition observed
Cell Cycle ArrestFlow CytometryG1 phase arrest confirmed
Apoptosis InductionCaspase ActivationIncreased caspase activity

Pharmacological Implications

The biological activities exhibited by (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine suggest its potential application as an anti-cancer agent. By targeting HDACs, this compound could facilitate the re-expression of silenced genes involved in tumor suppression and apoptosis. Additionally, its structural features may allow for further modifications to enhance its efficacy and selectivity.

Comparison with Similar Compounds

Key Properties (free acid form) :

  • Molecular Formula: C₁₃H₁₅NO₅
  • Molecular Weight: 265.26 g/mol
  • Boiling Point: 486.9 ± 45.0°C
  • Density: 1.416 ± 0.06 g/cm³ .

Structural and Functional Comparison with Similar Compounds

Comparison with (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic Acid Benzylamine Salt

Key Differences :

Property Target Compound (Dicyclohexylammonium Salt) N-Boc Piperidine Analog (Benzylamine Salt)
Protecting Group Benzyloxycarbonyl (Z) tert-Butoxycarbonyl (Boc)
Ring Structure Pyrrolidine (5-membered) Piperidine (6-membered)
Counterion Dicyclohexylammonium Benzylamine
Molecular Weight (Acid) 265.26 g/mol 245.27 g/mol

Functional Implications :

  • Z vs. Boc Protection : Z requires harsher deprotection conditions (e.g., H₂/Pd) compared to Boc (mild acidolysis), influencing synthetic workflows .
  • Ring Size : The 5-membered pyrrolidine ring may exhibit greater conformational rigidity than the 6-membered piperidine, affecting stereoselectivity in reactions .

Comparison with Pyrrolidine Derivatives in

Compounds listed in share structural motifs but differ in functional groups:

CAS No. Compound Name Key Functional Group Similarity Score
942308-58-9 (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl 1.00
1229421-27-5 (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate Aminomethyl 0.94

Key Observations :

  • The target compound’s carboxylic acid group distinguishes it from hydroxymethyl or aminomethyl analogs, enabling direct participation in amide bond formation without prior activation .
  • Similarity scores (≥0.94) reflect shared stereochemistry and core structure but underscore functional group divergence, which dictates reactivity and application scope .

Solubility and Handling

  • Free Acid vs. Salt Forms : The dicyclohexylammonium salt likely exhibits lower aqueous solubility than the free acid or benzylamine salt due to increased lipophilicity .
  • Safety: Limited toxicity data exist, but standard precautions for organic compounds (e.g., avoiding skin contact) apply .

Preparation Methods

Reduction of Cbz-Proline to Cbz-Prolinol Derivatives

Several methods have been reported for the reduction of Cbz-proline to the hydroxy derivative, which is a crucial intermediate:

Method Reagents & Conditions Yield Notes & Analytical Data
1. Sodium borohydride (NaBH4) with 1,1'-carbonyldiimidazole in THF, followed by aqueous quench Stir 15 min at RT, add NaBH4 in water, stir 30 min, quench with 1N HCl to pH 2, extract with EtOAc 99% Yellow oil obtained; [α]D25 -40.1 (c 1 g/100 mL, CH2Cl2); 1H NMR and 13C NMR consistent with literature; MS (ESI) m/z 236
2. Borane-dimethylsulfide complex in THF at 0–20 °C for 8 h, quench with 10% AcOH in MeOH Stir 8 h, quench, extract with CHCl3, dry, concentrate 81% Thick liquid product; 1H NMR (CDCl3) shows characteristic signals at δ 1.5–2.2 (m), 3.3–3.8 (m), 5.15 (s, 2H), 7.36 (bs, 5H)
3. NaBH4 and iodine in THF at 0 °C, reflux 18 h NaBH4 added in portions at 0 °C, then I2 added dropwise, reflux 18 h, quench with 1N HCl, extract with CH2Cl2, purify by chromatography 74% Colorless gummy liquid; [α]D -41.6 (c 1.73, CHCl3); IR and 1H NMR consistent with expected structure; MS (ESI) m/z 236
4. NaBH4 with BF3·OEt2 in anhydrous THF at 0 °C Stir 1 h at 0 °C, add BF3·OEt2, stir 4 h, quench with 1N NaOH, extract, dry, chromatography 75% Purified N-protected (S)-prolinol obtained; purified by column chromatography (hexane-EtOAc 3:1)

Formation of Dicyclohexylammonium Salt

  • After obtaining the hydroxyproline derivative, the free acid is reacted with dicyclohexylamine to form the corresponding dicyclohexylammonium salt.
  • This salt formation improves the compound’s crystallinity and handling properties.
  • Typical procedure involves dissolving the acid in an appropriate solvent (e.g., methanol or ethanol), adding dicyclohexylamine stoichiometrically, and isolating the salt by crystallization or precipitation.
  • Specific reaction conditions and yields for the salt formation are less frequently detailed in open literature but are standard in amino acid salt preparations.

Comparative Analysis of Reduction Methods

Reduction Method Reagents Temperature Reaction Time Yield Advantages Disadvantages
NaBH4 + Carbonyldiimidazole NaBH4, CDI, THF/H2O RT ~45 min total 99% High yield, mild conditions Requires careful pH control
Borane-dimethylsulfide complex BH3·SMe2, THF 0–20 °C 8 h 81% Good selectivity, mild Longer reaction time
NaBH4 + Iodine NaBH4, I2, THF 0 °C to reflux 18 h 74% Effective for large scale Long reaction time, reflux needed
NaBH4 + BF3·OEt2 NaBH4, BF3·OEt2, THF 0 °C 5 h 75% Controlled reaction, good purity Requires Lewis acid handling

Notes on Analytical Characterization

  • Optical Rotation: Values around [α]D -40° to -42° confirm stereochemical integrity consistent with (2S,4S) configuration.
  • NMR Spectroscopy: 1H and 13C NMR spectra show characteristic signals for benzyloxycarbonyl group (aromatic protons ~7.2–7.4 ppm, benzylic CH2 ~5.1 ppm), hydroxylated pyrrolidine ring protons, and carboxylic acid carbonyl (~156 ppm).
  • Mass Spectrometry: ESI-MS typically shows molecular ion peaks consistent with C13H17NO3 + H+ at m/z 236.
  • IR Spectroscopy: Characteristic absorption bands for hydroxyl (broad ~3430 cm^-1), carbonyl (1680 cm^-1), and aromatic C-H stretching.

Summary Table of Key Preparation Data

Step Starting Material Reagents & Conditions Yield (%) Product Form Key Analytical Data
Reduction to Cbz-prolinol Cbz-L-proline NaBH4 + CDI in THF/H2O, RT 99 Yellow oil [α]D25 -40.1; MS m/z 236
Reduction alternative Cbz-L-proline BH3·SMe2 in THF, 0–20 °C, 8 h 81 Thick liquid 1H NMR consistent
Reduction alternative Cbz-L-proline NaBH4 + I2 in THF, reflux 18 h 74 Colorless gummy liquid [α]D -41.6; IR, NMR confirmed
Salt formation Cbz-prolinol acid Dicyclohexylamine in MeOH or EtOH Not specified Crystalline salt Improved handling

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid dicyclohexylammonium salt, and how can stereochemical integrity be maintained?

  • Methodology :

  • Protection : Use benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, as seen in analogous pyrrolidine derivatives .
  • Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to form amide bonds while minimizing racemization.
  • Salt Formation : React the carboxylic acid intermediate with dicyclohexylamine in a polar aprotic solvent (e.g., DCM or THF) under controlled pH (~7–8) to precipitate the ammonium salt .
  • Stereocontrol : Use chiral catalysts (e.g., L-proline derivatives) and low-temperature conditions (-20°C to 0°C) to preserve the (2S,4S) configuration .

Q. Which analytical techniques are most reliable for confirming the compound’s stereochemical configuration and purity?

  • Methodology :

  • Chiral HPLC : Utilize a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and quantify enantiomeric excess (>98% purity threshold) .
  • X-ray Crystallography : Determine absolute configuration via single-crystal diffraction, as demonstrated for structurally related Boc-protected pyrrolidine carboxylic acids .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify cis/trans relationships between hydroxyl and carboxylic acid groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as recommended for benzyl-protected analogs .
  • Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks.
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., unexpected splitting patterns) be systematically resolved during characterization?

  • Methodology :

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 40–60°C) to assess dynamic rotational barriers influencing splitting patterns .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels to trace conformational changes in the pyrrolidine ring.
  • Cross-Validation : Compare with computational models (DFT or MD simulations) to predict coupling constants and assign ambiguous signals .

Q. What experimental strategies optimize reaction yield while preserving stereochemical purity in large-scale syntheses?

  • Methodology :

  • Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts to enhance enantioselectivity.
  • Solvent Optimization : Use ethereal solvents (e.g., MTBE) to improve solubility of intermediates and reduce side reactions.
  • In-line Monitoring : Implement LC-MS or FTIR to track reaction progress and terminate at optimal conversion points .

Q. How can contradictions between computational predictions (e.g., DFT-based reactivity) and experimental results (e.g., hydrolysis rates) be reconciled?

  • Methodology :

  • Parameter Adjustment : Refine computational models by incorporating solvent effects (e.g., COSMO-RS) and explicit water molecules for hydrolysis studies .
  • Experimental Controls : Perform pH-dependent stability assays to identify conditions where computational assumptions (e.g., protonation states) may fail .

Q. What stabilization strategies are effective for long-term storage of the dicyclohexylammonium salt form?

  • Methodology :

  • Lyophilization : Freeze-dry the compound under high vacuum to remove residual solvents and prevent clumping.
  • Inert Atmosphere : Store under argon or nitrogen to minimize oxidation of the benzyloxycarbonyl group .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., deprotection or salt dissociation) .

Data Contradiction Analysis

Q. How should researchers address inconsistent crystallographic data (e.g., disordered vs. ordered structures) for this compound?

  • Methodology :

  • Multi-Crystal Analysis : Collect data from multiple crystals to distinguish between true disorder and experimental artifacts.
  • Refinement Constraints : Apply restraints to occupancy factors and thermal parameters during refinement (e.g., using SHELXL) .
  • Complementary Techniques : Validate with solid-state NMR or PXRD to confirm bulk crystallinity .

Q. What experimental designs resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Phase Solubility Diagrams : Measure solubility in binary solvent systems (e.g., water/THF) to map preferential solvation effects.
  • Salt Screening : Test alternative counterions (e.g., sodium or ammonium) to improve aqueous solubility while retaining crystallinity .
  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers that may skew solubility measurements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt
Reactant of Route 2
(2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine 2-carboxylic acid dicyclohexylammonium salt

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